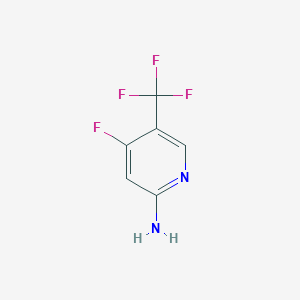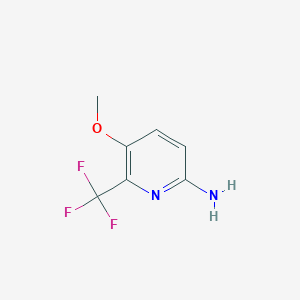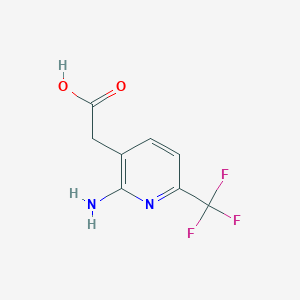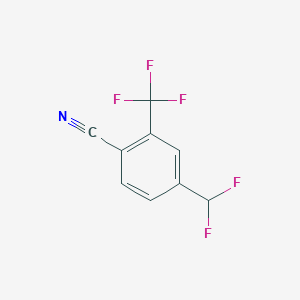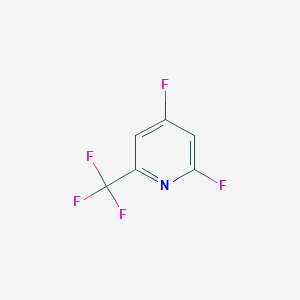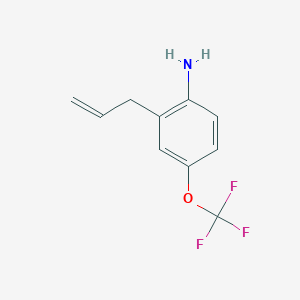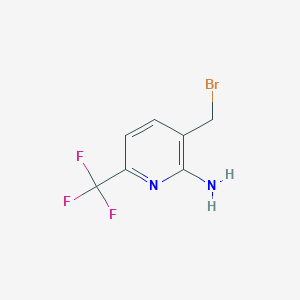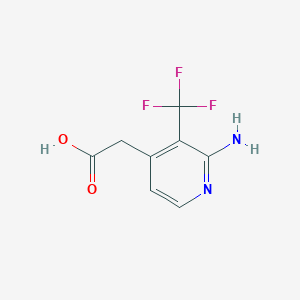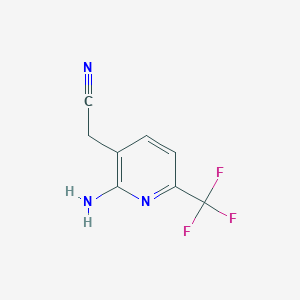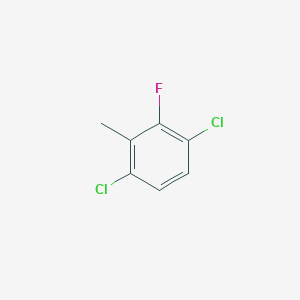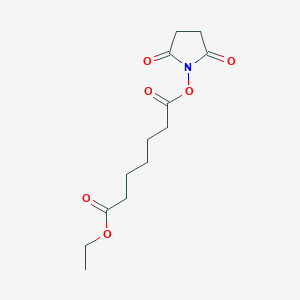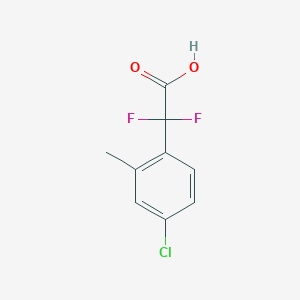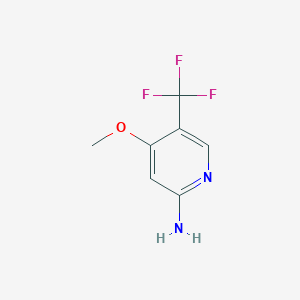
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
“4-Methoxy-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1227571-99-4 . It has a linear formula of C7H7F3N2O . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) . The molecular weight of the compound is 192.14 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a flash point of 120.4°C . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemoselective Synthesis
A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions involving 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine derivatives has been developed. This process is notable for its simplicity, environmentally friendly approach, and high yields up to 98% (Aquino et al., 2015).
Catalytic Applications
Palladium(II) complexes, incorporating derivatives of this compound, have been synthesized and shown to be effective as selective ethylene dimerization catalysts. This discovery contributes to the exploration of novel catalysts in industrial applications (Nyamato et al., 2015).
Supramolecular Chemistry
Trifluorosilanes form new hypervalent complexes with this compound, suggesting that this compound could be used as a versatile binding motif in supramolecular chemistry. These complexes show promise for creating new molecular architectures and functional materials (Nakash et al., 2005).
Antibacterial Applications
Schiff bases derived from 2-aminopyridine and substituted benzaldehydes, including derivatives of this compound, have demonstrated inhibitory effects on bacterial growth, such as against Staphylococcus aureus and Escherichia coli. This indicates potential applications in antibacterial and antimicrobial research (Dueke-Eze et al., 2011).
Polymer Chemistry
This compound derivatives have been utilized in the synthesis of polycarbonates through copolymerization processes. This application in polymer chemistry demonstrates its potential in creating new polymeric materials (Devaine-Pressing et al., 2015).
Safety and Hazards
Orientations Futures
As for future directions, more research is needed to fully understand the properties and potential applications of “4-Methoxy-5-(trifluoromethyl)pyridin-2-amine”. Given the observed properties of related trifluoromethylpyridine derivatives, it could be interesting to explore its potential use in pest control .
Mécanisme D'action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit various pharmacological activities
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing a trifluoromethyl group have been found to exhibit various pharmacological activities .
Analyse Biochimique
Biochemical Properties
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, this compound has been found to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the compound has been found to inhibit the activity of certain kinases, thereby affecting phosphorylation events and subsequent signaling cascades. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. Different dosages of the compound have been administered to animals, revealing a range of effects. At lower doses, this compound has been found to exert beneficial effects on certain physiological processes, such as reducing inflammation and modulating immune responses. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its entry into different cellular compartments. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its intended site of action. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
4-methoxy-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYITPOINEJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



